(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
(3R,6S)-3-hydroxy-3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRPOZBZWVXCG-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@](C(=O)N1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560166 | |
| Record name | (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126266-50-0 | |
| Record name | (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the use of D-glutamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to increase yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions and metal catalysts for oxidation and reduction reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3R,6S)-3-hydroxy-3,6-dimethylpiperazine-2,5-dione is , with a molecular weight of approximately 158.16 g/mol. The compound features a piperazine ring with two methyl groups at the 3 and 6 positions and a hydroxyl group at the 3 position. Its unique stereochemistry contributes to its reactivity and interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, suggesting potential neuropharmacological applications. This could lead to developments in treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity : Research indicates that cyclic diketopiperazines may exhibit antioxidant properties, which could protect cells from oxidative stress. This is particularly relevant in developing treatments for conditions linked to oxidative damage .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
The biological activity of this compound is primarily attributed to its interactions with biomolecules:
- Receptor Binding : The compound may interact with various receptors influencing signaling pathways that could lead to therapeutic benefits. Understanding these interactions is crucial for optimizing its pharmacological profile .
Material Science
In addition to its biological applications, this compound is used in the synthesis of new materials:
- Building Block in Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to materials with specific properties .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Enzyme Interaction Study : Research demonstrated that derivatives of piperazines can effectively inhibit acetylcholinesterase. This suggests that this compound could exhibit similar inhibitory effects .
- Antioxidant Evaluation : A study evaluating cyclic diketopiperazines found significant antioxidant activity in vitro. This opens avenues for exploring the protective effects of this compound against oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Methylthio-Substituted DKPs
- (3R,6S)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione (): Isolated from symbiotic fungi (Purpureo spp.) and marine sponges. Exhibits antibiotic activity but lacks the hydroxyl group present in the target compound.
Benzylidene-Substituted DKPs
Hydroxybenzyl-Substituted DKPs
- (3S,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione (): Produced by endophytic fungi (Acremonium spp.), this analog demonstrates broad-spectrum antimicrobial activity.
Stereochemical Variations
Stereochemistry significantly impacts bioactivity and physicochemical behavior:
- (3S,6R)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione ():
- (3R,6R)- and (3S,6S)-3,6-Dialkylpiperazine-2,5-diones (): Synthesized as intermediates for α-amino acids. The (3R,6R) and (3S,6S) diastereomers show divergent alkylation efficiencies (98% vs. 93% diastereomeric excess), highlighting the role of stereochemistry in synthetic pathways .
Comparison with Functional Analogs
Permeation Enhancers
Antiviral Agents
- Albonoursin (): A DKP with potent anti-H1N1 activity (IC50 = 6.8 ± 1.5 µM). Its isobutylidene group confers greater hydrophobicity than the target compound’s hydroxy-methyl substituents, enhancing viral membrane disruption .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Physicochemical and Functional Properties
Key Findings and Implications
- Stereochemistry and Bioactivity : The (3R,6S) configuration of the target compound distinguishes it from antimicrobial analogs like (3S,6R)-bis(methylthio)-DKPs, which exhibit stronger antibiotic properties due to lipophilic substituents .
- Functional Trade-offs : While (3S,6S)-dimethyl-DKP excels as a permeation enhancer, the hydroxy group in the target compound may limit its utility in transdermal applications due to higher polarity .
- Synthetic Accessibility : The target compound is primarily isolated from natural sources, whereas analogs like (3S,6S)-trimethyl-DKP are synthesized via cyclocondensation, offering scalability for pharmaceutical use .
Biological Activity
(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a cyclic diketopiperazine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.1558 g/mol. The compound features a piperazine ring with two methyl groups at the 3 and 6 positions and a hydroxyl group at the 3 position, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound has been studied for its ability to bind to specific enzymes or receptors, potentially triggering biological responses relevant to medicinal chemistry and drug development. Its mechanism of action may involve:
- Enzyme Inhibition : Similar piperazine derivatives have shown inhibitory effects on human acetylcholinesterase, suggesting a potential role in neuropharmacology .
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that could lead to therapeutic benefits.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : Some studies have suggested that cyclic diketopiperazines can exhibit antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,6S)-3-amino-6-methylpiperidine | Contains an amino group instead of hydroxyl | Exhibits different biological activities |
| (3R,6S)-6α-hydroxycyclonerolidol | Hydroxyl group at a different position | Potentially distinct reactivity profiles |
| Various azepine derivatives | Similar cyclic structure but different ring size | Differ in chemical properties and reactivity |
What distinguishes this compound is its specific stereochemistry and functional groups that influence its reactivity and interactions with other molecules.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : Research demonstrated that derivatives of piperazines can inhibit acetylcholinesterase effectively. This suggests that this compound could potentially exhibit similar inhibitory effects .
- Antioxidant Evaluation : A study evaluating cyclic diketopiperazines found that some compounds showed significant antioxidant activity in vitro. This opens avenues for exploring the protective effects of this compound against oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound can be synthesized via cyclocondensation of amino acid derivatives. For example, (S)-alanine derivatives condensed with glycine esters yield (3S,6S)-dimethylpiperazine-2,5-dione precursors. Stereochemical control is achieved using mixed anhydrides (e.g., ethyl chloroformate with N-ethylpiperidine) and hydrogenolysis followed by cyclization in toluene/acetic acid . Diastereoselective alkylation of enolates (e.g., using LHDMS and methyl iodide) further refines stereochemistry, as shown in studies achieving >90% diastereomeric excess .
- Key Variables : Solvent polarity, temperature, and chiral auxiliary selection critically impact enantiomeric purity.
Q. How can researchers verify the stereochemical configuration of this compound?
- Methodology : Conformational analysis via -NMR spectroscopy is standard. For instance, distinct coupling constants between C-3 and C-6 protons reveal axial/equatorial substituent orientations. Advanced techniques like X-ray crystallography (e.g., for morpholine-2,5-dione analogs) provide definitive confirmation .
Q. What physicochemical properties (e.g., lipophilicity, solubility) are critical for experimental design involving this compound?
- Data :
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for piperazine-2,5-dione derivatives?
- Case Study : Discrepancies in (3R,6S) vs. (3S,6R) configurations are resolved by combining NOESY NMR (to assess spatial proximity of substituents) and circular dichroism (CD) for absolute configuration determination. For example, studies on epitetrathiodioxopiperazines isolated from Hyalodendron sp. validated configurations via comparative analysis with synthetic standards .
Q. How does the compound’s stereochemistry influence its biological activity (e.g., enzyme inhibition or antimicrobial effects)?
- Methodology : Structure-activity relationship (SAR) studies using enantiomerically pure analogs are essential. For example, (3R,6S)-configured morpholine-2,5-diones exhibited enhanced α-glucosidase inhibition compared to (3S,6R) isomers, attributed to optimal hydrogen bonding with catalytic residues .
- Experimental Design : Enzymatic assays (e.g., Michaelis-Menten kinetics) paired with molecular docking simulations (AutoDock Vina) can map binding interactions .
Q. What advanced techniques optimize the scalability of piperazine-2,5-dione synthesis while maintaining stereochemical fidelity?
- Methodology : Continuous-flow reactors improve reproducibility for large-scale synthesis. Solvent-free chlorination using POCl (e.g., for 3,6-dimethylpyrazine derivatives) minimizes byproducts and enhances yield (72% reported) .
- Challenges : Catalytic asymmetric methods (e.g., organocatalysts) remain underdeveloped but are promising for industrial translation .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Case Study : Variations in melting points (e.g., 138–140°C vs. 180–182°C for analogs) arise from polymorphic forms or impurities. Recrystallization in polar solvents (e.g., methanol/water) followed by DSC analysis ensures consistency .
- Spectral Validation : Cross-referencing -NMR shifts with computed spectra (e.g., ACD/Labs) resolves ambiguities in carbonyl or methyl group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
